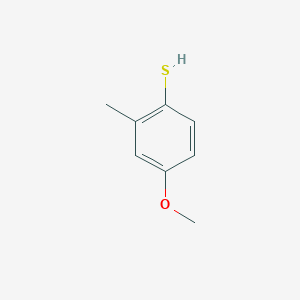

4-Methoxy-2-methylthiophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-6-5-7(9-2)3-4-8(6)10/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKKTBSADLTBPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374859 | |

| Record name | 4-Methoxy-2-methylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-81-7 | |

| Record name | 4-Methoxy-2-methylbenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-2-methylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 698-81-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methoxy-2-methylthiophenol CAS number and molecular structure.

An In-depth Technical Guide to 4-Methoxy-2-methylthiophenol for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound (CAS No. 698-81-7), a specialized aromatic thiol derivative. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond basic data to offer insights into its synthesis, reactivity, and potential applications, grounded in established scientific principles and methodologies.

Core Identification and Molecular Architecture

This compound is a substituted aromatic organic compound featuring a thiol (-SH), a methoxy (-OCH₃), and a methyl (-CH₃) group attached to a benzene ring. Its unique substitution pattern makes it a valuable intermediate in synthetic chemistry, particularly for creating more complex molecular scaffolds.

-

Synonyms: 4-Methoxy-2-methylbenzenethiol[2]

Molecular Structure:

The structure consists of a phenol backbone with a sulfur atom replacing the hydroxyl oxygen (a thiophenol). The key functional groups are positioned as follows:

-

The thiol group at position 1.

-

The methyl group at position 2 (ortho to the thiol).

-

The methoxy group at position 4 (para to the thiol).

Caption: Molecular structure of this compound.

Physicochemical and Computational Data

Understanding the physical and chemical properties is paramount for designing experiments, purification protocols, and predicting behavior in biological systems. The data below has been aggregated from various chemical suppliers and databases.

| Property | Value | Source Citation |

| Molecular Weight | 154.23 g/mol | [1][2] |

| Appearance | Powder/Liquid | [5] |

| Purity | Typically ≥95% | [2] |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | [2] |

| LogP (octanol-water partition coefficient) | 2.29232 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 1 | [2] |

| Storage Conditions | 4°C, stored under nitrogen | [2] |

Synthesis Pathway and Mechanistic Rationale

While specific, scaled-up industrial synthesis routes for this compound are proprietary, a plausible laboratory-scale synthesis can be derived from established organosulfur chemistry principles. A common approach involves the ortho-thiomethylation of a corresponding methoxyphenol.

Illustrative Synthesis Protocol: Ortho-Thiomethylation of 4-Methoxyphenol

This protocol is based on the known reactivity of phenols and disulfide reagents. The choice of an aluminum catalyst is predicated on its ability to form a phenoxide, activating the ring for electrophilic substitution.[6]

Step 1: Activation of p-Cresol Analogue (4-Methoxyphenol)

-

Charge a round-bottom flask, equipped with a reflux condenser and magnetic stirrer, with 4-methoxyphenol (1.0 eq).

-

Add a dehydrating solvent such as toluene and heat to reflux to azeotropically remove any residual water.

-

Distill off the toluene under reduced pressure to yield the dried phenol.

-

Causality: Water is rigorously excluded because it would quench the aluminum catalyst and inhibit the formation of the reactive aluminum phenoxide intermediate.

-

Step 2: Formation of Aluminum Phenoxide

-

Introduce aluminum turnings (approx. 0.07 eq) to the dried 4-methoxyphenol.

-

Heat the mixture to 150-160°C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Maintain heating until the evolution of hydrogen gas ceases, indicating the formation of the aluminum phenoxide.

-

Expertise: The cessation of H₂ evolution is a critical visual cue. This step activates the aromatic ring, directing the incoming electrophile to the ortho and para positions. Since the para position is blocked by the methoxy group, substitution is strongly favored at the ortho position.

-

Step 3: Thiomethylation

-

Cool the reaction mixture slightly before carefully adding dimethyl disulfide (DMDS, approx. 2.0 eq).

-

Heat the mixture to reflux (approx. 160°C) and maintain for several hours (e.g., 12-16 hours) to ensure complete reaction.

-

Mechanistic Insight: DMDS acts as the electrophilic source of the "-SCH₃" group. The activated phenoxide attacks one of the sulfur atoms in DMDS, leading to the formation of the C-S bond and the displacement of a methylthiolate anion.

-

Step 4: Workup and Purification

-

After cooling, the reaction mixture is subjected to vacuum distillation to remove unreacted starting materials and byproducts.

-

The resulting crude product is then purified by fractional distillation under reduced pressure to yield pure 4-methyl-2-(methylthio)-phenol.[6]

-

Trustworthiness: Each step of the purification process is designed to isolate the product based on its unique boiling point, ensuring high purity, which can be verified by NMR analysis.[6]

-

Caption: Logical relationships of reactivity and applications.

Safety, Handling, and Storage

As a thiophenol derivative, this compound requires careful handling due to its potential toxicity and strong, unpleasant odor ("stench"). [7]

-

Hazard Classification: It is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation. [8][9][10]* Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles. [7][8]* First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water. [7] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. [7] * Inhalation: Remove person to fresh air and keep comfortable for breathing. [7] * Ingestion: Rinse mouth and call a POISON CENTER or doctor if you feel unwell. * Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [8]Due to its sensitivity, storage under an inert atmosphere like nitrogen or argon is recommended to prevent oxidation to the disulfide. [2][8]

-

References

-

SAFETY DATA SHEET. (Source: Thermo Fisher Scientific) [Link]

-

SAFETY DATA SHEET. (Source: Fisher Scientific) [Link]

-

4-Methoxybenzenethiol | C7H8OS | CID 12765 - PubChem. (Source: National Institutes of Health) [Link]

-

Synthesis of 4-methyl-2-(methylthio)-phenol - PrepChem.com. (Source: PrepChem) [Link]

-

Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PMC. (Source: National Institutes of Health) [Link]

-

The application of multi-component reactions in drug discovery - PubMed. (Source: National Institutes of Health) [Link]

-

4-Methoxybenzenethiol | C7H8OS | CID 12765 - PubChem. (Source: National Institutes of Health) [Link]

-

The role of the methoxy group in approved drugs - PubMed. (Source: National Institutes of Health) [Link]

-

Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PMC. (Source: National Institutes of Health) [Link]

-

The application of multi-component reactions in drug discovery - PubMed. (Source: National Institutes of Health) [Link]

-

Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PMC. (Source: National Institutes of Health) [Link]

-

The role of the methoxy group in approved drugs - PubMed. (Source: National Institutes of Health) [Link]

-

Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PMC. (Source: National Institutes of Health) [Link]

-

M547 - Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. (Source: MDPI) [Link]

-

4-Methoxythiophenol - ChemBK. (Source: ChemBK) [Link]

-

4-Methoxy-2-methylphenol | C8H10O2 | CID 12483497 - PubChem. (Source: National Institutes of Health) [Link]

-

The application of multi-component reactions in drug discovery - PubMed. (Source: National Institutes of Health) [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 698-81-7 [amp.chemicalbook.com]

- 4. This compound | 698-81-7 [chemicalbook.com]

- 5. 698-81-7|this compound|Hangzhou KieRay Chem Co.,Ltd [kieraychem.com]

- 6. prepchem.com [prepchem.com]

- 7. fishersci.ie [fishersci.ie]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. 4-Methoxybenzenethiol | C7H8OS | CID 12765 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatile Synthon: Unlocking the Potential of 4-Methoxy-2-methylthiophenol in Modern Organic Synthesis

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Methoxy-2-methylthiophenol, a trifunctional aromatic compound, has emerged as a valuable and versatile synthon, particularly in the agrochemical and pharmaceutical industries. This guide provides a comprehensive overview of the core applications of this compound, delving into the underlying reaction mechanisms, providing detailed experimental protocols, and offering insights into its broader potential in synthetic chemistry.

Core Properties and Reactivity

This compound (CAS 698-81-7) is a light yellow to yellow liquid with the molecular formula C₈H₁₀OS[1][2]. Its structure, featuring a phenol, a thioether, and a methoxy group on a benzene ring, offers multiple sites for chemical modification. The interplay of these functional groups dictates its reactivity, making it a unique building block for targeted syntheses.

| Property | Value | Source |

| CAS Number | 698-81-7 | [1] |

| Molecular Formula | C₈H₁₀OS | [1] |

| Molecular Weight | 154.23 g/mol | [1] |

| Appearance | Light yellow to yellow liquid | [2] |

| Boiling Point | 75 °C | [2] |

| Storage | 2-8°C, stored under nitrogen | [2] |

The phenolic hydroxyl group can undergo O-alkylation, esterification, and serves as a directing group in electrophilic aromatic substitution. The methylthio group can be oxidized to the corresponding sulfoxide and sulfone, offering a handle to modulate the electronic properties and biological activity of the final molecule. The aromatic ring itself is amenable to various substitution reactions, influenced by the directing effects of the existing substituents.

Key Application in Agrochemical Synthesis: The Fenthion Pathway

A primary and well-documented application of this compound is its role as a key intermediate in the synthesis of Fenthion, a widely used organophosphorus insecticide. The synthetic route proceeds through the formation of 3-Methyl-4-(methylthio)phenol, for which this compound serves as a crucial precursor[3][4].

The Newman-Kwart Rearrangement: A Mechanistic Insight

The conversion of this compound to an intermediate that leads to 3-Methyl-4-(methylthio)phenol is believed to proceed via a reaction analogous to the Newman-Kwart rearrangement. This thermal rearrangement involves the intramolecular migration of an aryl group from an oxygen atom to a sulfur atom in a thiocarbamate or related species. While a direct, detailed mechanism for this specific transformation is not extensively published in readily available literature, the principles of the Newman-Kwart rearrangement provide a strong theoretical foundation for this synthetic step.

Experimental Protocol: Synthesis of 3-Methyl-4-(methylthio)phenol

The following is a generalized protocol based on the established transformation of similar phenolic compounds and serves as a representative workflow. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Materials:

-

This compound

-

N,N-Dimethylthiocarbamoyl chloride

-

High-boiling point solvent (e.g., Diphenyl ether)

-

Inert gas (Nitrogen or Argon)

-

Hydrolysis agent (e.g., Potassium hydroxide)

-

Appropriate workup and purification reagents (e.g., Hydrochloric acid, organic solvents, silica gel)

Procedure:

-

Formation of the Thiocarbamate: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, dissolve this compound in a suitable aprotic solvent. Add a base (e.g., pyridine or triethylamine) to act as an acid scavenger. Slowly add N,N-dimethylthiocarbamoyl chloride at room temperature. The reaction is typically stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Newman-Kwart Rearrangement: After formation of the O-aryl thiocarbamate, the solvent is removed under reduced pressure. The crude product is then dissolved in a high-boiling point solvent. The solution is heated to a high temperature (typically 200-250 °C) under an inert atmosphere to induce the rearrangement. The progress of the reaction should be monitored by TLC or High-Performance Liquid Chromatography (HPLC).

-

Hydrolysis: Once the rearrangement is complete, the reaction mixture is cooled to room temperature. The S-aryl thiocarbamate intermediate is then hydrolyzed by refluxing with a strong base, such as potassium hydroxide, in an alcoholic solvent.

-

Workup and Purification: After hydrolysis, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl). The product, 3-Methyl-4-(methylthio)phenol, is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by a suitable method, such as column chromatography or distillation under reduced pressure.

Self-Validation: Each step of this protocol should be monitored for completion using appropriate analytical techniques (TLC, GC-MS, or LC-MS) to ensure the formation of the desired intermediate and final product. The identity and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and IR).

Potential Applications in Pharmaceutical and Medicinal Chemistry

While the primary documented use of this compound is in the agrochemical sector, its structural motifs suggest significant potential in drug discovery and development. Phenolic and thiomethyl-substituted aromatic compounds are prevalent in a wide range of bioactive molecules.

As a Scaffold for Bioactive Molecules

The this compound core can serve as a starting point for the synthesis of various substituted phenols and thioanisoles. These classes of compounds are known to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

dot digraph "Potential_Drug_Discovery_Pathways" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Caption: Derivatization strategies for drug discovery applications.

The presence of the methoxy and methylthio groups allows for fine-tuning of the lipophilicity and electronic properties of derivative compounds, which is a critical aspect of medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic profiles.

Conclusion and Future Outlook

This compound is a valuable building block with a proven application in the synthesis of the agrochemical Fenthion. The synthetic pathways, while not exhaustively detailed in publicly accessible literature, can be rationally approached through established organosulfur and rearrangement chemistries. Beyond its role in pesticide synthesis, the inherent functionality of this compound presents a compelling case for its broader application in organic synthesis, particularly in the exploration of new bioactive compounds for pharmaceutical development. As the demand for novel molecular scaffolds continues to grow, the potential of underutilized synthons like this compound will undoubtedly be further explored by the scientific community.

References

- AU2023100062B4 - Process for producing herbicide and intermediate thereof - Google Patents. (n.d.).

-

3-Methyl-4-(methylthio)phenol Eight Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis of Fenthion Sulfoxide and Fenoxon Sulfoxide Enantiomers: Effect of Sulfur Chirality on Acetylcholinesterase Activity. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

- EP1812391A2 - Process of making fentanyl intermediates - Google Patents. (n.d.).

-

DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE by Rory O'Donovan A Thesis submitted fo. (n.d.). Retrieved January 21, 2026, from [Link]

-

VORICONAZOLE INTERMEDIATE AND VORICONAZOLE SYNTHESIS METHOD - Patent 3395813 - EPO. (n.d.). Retrieved January 21, 2026, from [Link]

-

698-81-7 - ChemBK. (n.d.). Retrieved January 21, 2026, from [Link]

-

MSDS of 4-Methoxy-2-methyl thiophenol - Capot Chemical. (n.d.). Retrieved January 21, 2026, from [Link]

-

4-甲氧基-2-甲基硫代苯酚- CAS号698-81-7 - 摩熵化学. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

Introduction: The Pivotal Role of Substituted Thiophenols in Modern Chemistry

An In-depth Technical Guide to the Synthesis and Reactivity of Substituted Thiophenols For Researchers, Scientists, and Drug Development Professionals

Substituted thiophenols, aromatic compounds bearing a mercapto (-SH) group, are a cornerstone of modern organic chemistry. Their unique electronic properties and versatile reactivity make them indispensable building blocks and intermediates in a multitude of applications. From the development of life-saving pharmaceuticals and high-performance agrochemicals to the engineering of advanced materials and photocurable coatings, the thiophenol motif is a recurring feature.[1][2] Their significance is underscored by their presence in numerous approved drugs, including the antidepressant vortioxetine and the osteoporosis treatment raloxifene.[1][3]

The reactivity of the thiol group is profoundly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate the acidity, nucleophilicity, and oxidation potential of the sulfur atom, allowing for fine-tuned chemical behavior.[4] This guide offers a comprehensive exploration of the synthesis and reactivity of these vital compounds, providing field-proven insights, detailed experimental protocols, and a mechanistic understanding to empower researchers in their scientific endeavors.

Part 1: A Comparative Guide to the Synthesis of Substituted Thiophenols

The selection of an appropriate synthetic strategy is critical for accessing substituted thiophenols with high yield, purity, and scalability. Several classical and modern methods have been established, each with distinct advantages and limitations.

Reduction of Arylsulfonyl Chlorides

This is one of the most traditional and widely used methods. The process begins with the readily available corresponding arene, which undergoes sulfonation followed by chlorination to yield an arylsulfonyl chloride. This intermediate is then reduced to the thiophenol.

-

Causality and Mechanistic Insight: The choice of reducing agent is crucial. Strong reducing agents like zinc dust in an acidic medium (e.g., sulfuric acid) or lithium aluminum hydride (LiAlH₄) are effective but can suffer from poor functional group tolerance. Milder reducing agents like triphenylphosphine or sodium borohydride in the presence of a catalyst offer greater selectivity. The mechanism involves the stepwise reduction of the sulfur(VI) center of the sulfonyl chloride to a sulfur(-II) center in the thiol.

-

Advantages: The starting materials (arenes and sulfonic acids) are often inexpensive and readily available. The method is robust and has been practiced for decades.

-

Disadvantages: The reaction often generates significant amounts of waste, particularly when using metal-based reducing agents like zinc or iron powder.[5] The harsh acidic conditions required for some variations can limit the scope to substrates lacking acid-sensitive functional groups.

From Anilines via Diazonium Salts (Leuckart Thiophenol Reaction)

This classical name reaction provides a pathway from substituted anilines. The aniline is first converted to a diazonium salt using sodium nitrite under acidic conditions. This salt is then reacted with a sulfur nucleophile, such as potassium ethyl xanthate, followed by hydrolysis to yield the thiophenol.

-

Causality and Mechanistic Insight: The diazonium group (-N₂⁺) is an excellent leaving group. The reaction proceeds via nucleophilic aromatic substitution, where the xanthate attacks the carbon atom bearing the diazonium group, displacing nitrogen gas. The subsequent hydrolysis step (acidic or basic) cleaves the xanthate ester to liberate the free thiol.

-

Advantages: Allows for the synthesis of thiophenols from a wide range of commercially available anilines.

-

Disadvantages: Diazonium salts can be unstable and potentially explosive, requiring careful temperature control (typically 0-5 °C). The process can have a long reaction sequence and may not always produce high yields.[5]

The Newman-Kwart Rearrangement (NKR)

The NKR is a powerful thermal or catalytically-induced intramolecular rearrangement of an O-aryl thiocarbamate to the corresponding S-aryl thiocarbamate. The resulting S-aryl thiocarbamate is then hydrolyzed to furnish the desired thiophenol. This method is particularly valuable as it starts from phenols, which are often more readily available than the corresponding anilines or aryl halides.

-

Causality and Mechanistic Insight: The thermal rearrangement proceeds through a four-membered cyclic transition state. The driving force is the thermodynamic stability of the C=O bond formed at the expense of the C=S bond. Traditionally, this reaction requires very high temperatures (200-300 °C), which can limit its applicability.[6] However, modern advancements have enabled this rearrangement under much milder conditions using palladium or photoredox catalysis.[6] An electrochemical approach has also been developed that allows the reaction to proceed at room temperature.[7]

-

Advantages: Excellent functional group tolerance and access to thiophenols from the vast pool of available phenols.[6]

-

Disadvantages: The classical thermal method requires harsh conditions, and the catalytic methods may require specialized catalysts or equipment.[6]

Caption: The Newman-Kwart Rearrangement workflow.

Modern C-S Coupling Reactions from Aryl Halides

Modern cross-coupling chemistry has provided highly efficient and versatile routes to thiophenols from aryl halides (iodides, bromides). These reactions typically employ a copper or palladium catalyst to couple the aryl halide with a sulfur source.

-

Causality and Mechanistic Insight: Copper-catalyzed reactions are particularly common. For instance, CuI can catalyze the coupling of aryl iodides with elemental sulfur, followed by an in-situ reduction of the resulting disulfide with a reducing agent like NaBH₄ to give the thiophenol.[7] These methods often proceed without the need for complex ligands, and some can even be performed in water, aligning with green chemistry principles.[6]

-

Advantages: High yields, excellent functional group tolerance (can accommodate esters, ketones, amides), and often milder reaction conditions compared to classical methods.[7]

-

Disadvantages: The cost of catalysts and ligands (if required) can be a factor. The substrate scope can sometimes be limited for less reactive aryl chlorides.[6]

Summary of Key Synthesis Methods

| Method | Starting Material | Key Reagents | Typical Conditions | Yields | Advantages | Disadvantages |

| Sulfonyl Chloride Reduction | Arene/Sulfonic Acid | Zn/H⁺, PPh₃, or LiAlH₄ | Acidic or ethereal solvent | Moderate to Good | Inexpensive starting materials | Harsh conditions, poor functional group tolerance, waste generation.[5] |

| From Anilines (Leuckart) | Aniline | NaNO₂/H⁺, K-ethylxanthate | 0-5 °C then hydrolysis | Moderate | Wide availability of anilines | Unstable diazonium intermediates, safety concerns.[5] |

| Newman-Kwart Rearrangement | Phenol | Dialkylthiocarbamoyl chloride, Base | High temp (thermal) or Pd/photoredox (catalytic) | Good to Excellent | Excellent functional group tolerance, uses common phenols.[6] | Harsh conditions for thermal method; catalyst cost for newer methods.[6] |

| Cu-Catalyzed C-S Coupling | Aryl Iodide/Bromide | Sulfur source (e.g., S₈, Na₂S), CuI catalyst | 40-90 °C, Organic or aqueous solvent | Good to Excellent | Mild conditions, high functional group tolerance, ligand-free options.[6][7] | Catalyst cost, potential limitation for less reactive halides.[6] |

Part 2: The Reactivity Landscape of Substituted Thiophenols

The chemical behavior of a substituted thiophenol is dictated by the electronic nature of its ring substituents. These groups modulate the properties of the S-H bond and the sulfur atom's lone pairs, influencing acidity, nucleophilicity, and redox potential.

Acidity and Nucleophilicity: The Role of Substituents

The acidity of the S-H bond is a key parameter governing the reactivity of thiophenols.[4]

-

Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, and -CF₃ decrease the electron density on the aromatic ring and, through resonance and/or induction, stabilize the resulting thiophenolate anion (ArS⁻). This stabilization increases the acidity (lowers the pKa) of the thiophenol. Consequently, the conjugate base (the thiophenolate) is a weaker nucleophile.

-

Electron-Donating Groups (EDGs): Substituents like -CH₃, -OCH₃, and -N(CH₃)₂ increase electron density on the ring, destabilizing the thiophenolate anion. This leads to a decrease in acidity (higher pKa). The resulting thiophenolate is a stronger nucleophile.[4]

| Thiophenol Derivative | Substituent (Position) | pKa (in water) | Electronic Effect |

| 4-Nitrothiophenol | -NO₂ (para) | 4.5 | Strong EWG |

| 4-Chlorothiophenol | -Cl (para) | 5.9 | Weak EWG |

| Thiophenol | -H (none) | 6.6 | Reference |

| 4-Methylthiophenol (p-thiocresol) | -CH₃ (para) | 6.9 | Weak EDG |

| 4-Methoxythiophenol | -OCH₃ (para) | 7.1 | Strong EDG |

| (Data synthesized from representative literature values for illustrative comparison.) |

Key Reactions of the Thiol Group

-

S-Alkylation and S-Arylation: In the presence of a base, the thiophenol is deprotonated to the highly nucleophilic thiophenolate, which readily participates in Sₙ2 reactions with alkyl halides to form thioethers (sulfides). Arylation can be achieved via nucleophilic aromatic substitution on activated aryl halides or through cross-coupling reactions.

-

Oxidation: Thiophenols are susceptible to oxidation. Mild oxidizing agents (e.g., I₂, air, DMSO) typically yield the corresponding disulfide (Ar-S-S-Ar). Stronger oxidizing agents (e.g., H₂O₂, KMnO₄, m-CPBA) can further oxidize the sulfur to form sulfinic acids (ArSO₂H) and ultimately sulfonic acids (ArSO₃H). This susceptibility to oxidation requires that syntheses and handling are often performed under an inert atmosphere.

-

S-H Bond Insertion: Carbenes and other reactive intermediates can insert into the S-H bond, providing a direct route to functionalized thioethers.[8]

Thiophenols in Catalysis

In recent years, thiophenols have gained significant attention as powerful organocatalysts, particularly in the realm of photoredox chemistry and hydrogen atom transfer (HAT) reactions.[9][10]

-

Visible-Light Photoredox Catalysis: Certain substituted thiophenols can act as highly effective organocatalysts for photoredox reactions, completely replacing expensive and toxic heavy metal catalysts (like Iridium or Ruthenium). For example, 4-(trifluoromethyl)thiophenol has been shown to catalyze decarboxylative coupling reactions under visible light irradiation.[11][12] The thiophenol is believed to initiate a radical chain process upon photoexcitation.

Caption: Generalized catalytic cycle for a thiophenol-catalyzed photoredox reaction.

-

Hydrogen Atom Transfer (HAT) Catalysis: The S-H bond of thiophenols is relatively weak, allowing them to act as excellent hydrogen atom donors. In HAT catalysis, a thiyl radical (ArS•) is generated, which can then abstract a hydrogen atom from a substrate to propagate a radical chain reaction. This strategy has been applied to various transformations, including hydroformylation and hydrocarboxylation of alkenes.[9] The tunability of the S-H bond dissociation energy via electronic substitution allows for precise control over the reactivity and selectivity of these processes.

Part 3: Experimental Protocols: A Practical Guide

The following protocols are provided as illustrative examples. Researchers should always first consult primary literature and perform appropriate risk assessments before conducting any experiment.

Protocol 1: Synthesis of 4-Methoxythiophenol via CuI-Catalyzed C-S Coupling

This protocol is adapted from a literature procedure demonstrating the coupling of an aryl iodide with elemental sulfur.[7]

-

Materials: 4-Iodoanisole (1.0 mmol, 234 mg), Copper(I) Iodide (CuI, 0.1 mmol, 19 mg), Potassium Carbonate (K₂CO₃, 2.0 mmol, 276 mg), Elemental Sulfur (S₈, 1.5 mmol, 48 mg), DMF (3 mL), Sodium Borohydride (NaBH₄, 2.0 mmol, 76 mg), 1M HCl.

-

Procedure:

-

To a dry Schlenk tube under an argon atmosphere, add 4-iodoanisole, CuI, K₂CO₃, and elemental sulfur.

-

Add 3 mL of anhydrous DMF via syringe.

-

Seal the tube and heat the reaction mixture to 90 °C in an oil bath. Stir for 12 hours.

-

Cool the reaction mixture to room temperature.

-

Slowly add NaBH₄ in small portions (Caution: gas evolution). Stir the mixture for 1 hour at room temperature.

-

Quench the reaction by carefully adding 10 mL of 1M HCl.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to afford 4-methoxythiophenol.

-

Protocol 2: S-Alkylation of 4-Chlorothiophenol

This protocol describes a standard Sₙ2 reaction to form a thioether.

-

Materials: 4-Chlorothiophenol (1.0 mmol, 145 mg), Sodium Hydroxide (NaOH, 1.1 mmol, 44 mg), Benzyl Bromide (1.05 mmol, 180 mg, 125 µL), Ethanol (5 mL).

-

Procedure:

-

Dissolve 4-chlorothiophenol in 5 mL of ethanol in a round-bottom flask.

-

Add a solution of NaOH in a minimal amount of water to the flask. Stir for 10 minutes at room temperature to form the sodium thiophenolate.

-

Add benzyl bromide dropwise to the solution.

-

Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, remove the ethanol under reduced pressure.

-

Add 15 mL of water to the residue and extract with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the product, benzyl(4-chlorophenyl)sulfane. Further purification can be performed by chromatography or recrystallization if necessary.

-

Conclusion

Substituted thiophenols are far more than simple aromatic thiols; they are highly tunable and versatile molecules that are central to progress in drug discovery, catalysis, and materials science. A deep understanding of the interplay between their synthesis and reactivity is paramount for any scientist working in these fields. By mastering the classical and modern synthetic routes—from the reduction of sulfonyl chlorides to catalytic C-S couplings—researchers can efficiently access a vast array of tailored structures. Furthermore, by appreciating how aromatic substituents dictate the thiol's reactivity, one can harness these compounds for complex molecular construction, innovative catalytic cycles, and the creation of novel functional molecules. The continued development of milder, more efficient, and sustainable methods for their synthesis and application will undoubtedly ensure that substituted thiophenols remain at the forefront of chemical innovation.

References

- Emerging Applications of Thiol-Based Catalysts in Hydrogen Atom Transfer Reactions: A Comprehensive Review. (n.d.). MDPI.

- A Comparative Guide to the Synthesis of Substituted Thiophenols. (n.d.). Benchchem.

-

Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. (2012). Molecules. [Link]

- Preparation method of substituted thiophenol. (2005).

- 4-Isopropylthiophenol vs. other substituted thiophenols in reactivity. (n.d.). Benchchem.

-

Thiophenol synthesis by C-S coupling or substitution. (n.d.). Organic Chemistry Portal. [Link]

- Method for preparing substituted thiophenol and heterocyclic thiophenol by continuous flow reactor. (n.d.).

-

Applications substituted 2-aminothiophenes in drug design. (2009). ResearchGate. [Link]

-

Emerging Applications of Thiol-Based Catalysts in Hydrogen Atom Transfer Reactions: A Comprehensive Review. (2024). ResearchGate. [Link]

-

Strategies for synthesis of substituted thiophenol. (n.d.). ResearchGate. [Link]

- Benchmarking the Performance of Thiophenol-Based Catalysts: A Compar

-

Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols. (2022). The Journal of Organic Chemistry. [Link]

-

Thiophenol-Catalyzed Visible-Light Photoredox Decarboxylative Couplings of N-(Acetoxy)phthalimides. (2016). Organic Letters. [Link]

-

Thiophenol-Catalyzed Visible-Light Photoredox Decarboxylative Couplings of N-(Acetoxy)phthalimides. (2016). PubMed. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry. [Link]

-

Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols. (2022). ResearchGate. [Link]

-

O2-Controlled Acid-Mediated Sulfenylation/Cyclization of Tethered Malononitriles and Sulfides toward Divergent Synthesis of Mono/Dithio-cyclopentenones. (2024). Organic Letters. [Link]

-

Therapeutic Potential of Thiophene Compounds: A Mini-Review. (2022). Current Organic Synthesis. [Link]

-

S−H bond insertion reactions employing thiols and thiophenol 4 a–4 e... (n.d.). ResearchGate. [Link]

Sources

- 1. Method for preparing substituted thiophenol and heterocyclic thiophenol by continuous flow reactor - Eureka | Patsnap [eureka.patsnap.com]

- 2. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN1590371A - Preparation method of substituted thiophenol - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thiophenol-Catalyzed Visible-Light Photoredox Decarboxylative Couplings of N-(Acetoxy)phthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction Mechanisms of 4-Methoxy-2-methylthiophenol

Abstract

4-Methoxy-2-methylthiophenol is a polysubstituted aromatic compound of significant interest in synthetic and medicinal chemistry. Its unique arrangement of a hydroxyl, a methoxy, and a methylthio group on a benzene ring imparts a rich and nuanced reactivity profile. This guide provides an in-depth exploration of the core reaction mechanisms governing the transformations of this molecule. We will dissect the principles of regioselectivity in electrophilic aromatic substitution, explore the oxidative chemistry of the thioether linkage, and detail the nucleophilic behavior of the phenoxide moiety. This document is intended for researchers, scientists, and drug development professionals, offering not only theoretical mechanistic insights but also field-proven experimental protocols and causality-driven explanations to empower rational synthesis design and application.

Introduction: The Structural and Electronic Landscape

This compound (C₈H₁₀O₂S) is a bifunctional molecule featuring both a nucleophilic phenol and an oxidizable thioether. The electronic character of the aromatic ring is profoundly influenced by its three substituents:

-

Hydroxyl (-OH): A strongly activating, ortho, para-directing group due to potent +R (resonance) and -I (inductive) effects, with resonance being dominant.

-

Methoxy (-OCH₃): Also a strongly activating, ortho, para-directing group via a +R effect, though slightly less activating than the -OH group.[1]

-

Methylthio (-SCH₃): An activating, ortho, para-directing group. The sulfur atom's lone pairs participate in resonance (+R effect), activating the ring.

This confluence of electron-donating groups (EDGs) renders the aromatic ring highly nucleophilic and susceptible to electrophilic attack. The interplay between these groups dictates the regiochemical outcomes of its reactions, making a thorough understanding of its electronic landscape paramount for predictable synthesis. Its structural motifs are found in various bioactive molecules, making it a valuable building block in drug discovery and agrochemical development.[2][3]

Synthesis of the Core Scaffold

The synthesis of this compound and its analogs often involves the introduction of the methylthio group onto a pre-existing phenol scaffold. A robust and scalable method is the ortho-thiolation of a corresponding phenol, such as 4-methoxyphenol, using dimethyl disulfide (DMDS) or other sulfenylating agents. A procedure adapted from the synthesis of a similar compound, 4-methyl-2-(methylthio)-phenol, provides a reliable blueprint.[4]

Experimental Protocol: Synthesis via Thiolation of 4-Methoxyphenol

-

Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The system is flame-dried and purged with dry nitrogen.

-

Reagents: 4-Methoxyphenol (1.0 eq) is dissolved in a suitable dry solvent like toluene.

-

Deprotonation: A strong base such as Sodium Hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) is carefully added portion-wise at 0 °C. The mixture is allowed to stir at room temperature for 1 hour to ensure complete formation of the sodium phenoxide.

-

Thiolation: Dimethyl disulfide (DMDS, 1.2 eq) is added dropwise via the dropping funnel at room temperature.

-

Reaction: The reaction mixture is heated to reflux (approx. 110 °C for toluene) and maintained for 12-18 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is cooled to room temperature and cautiously quenched with saturated aqueous NH₄Cl solution. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3x).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Causality Behind Choices:

-

Why a strong base? The phenolic proton is acidic, but deprotonation to the phenoxide is required to significantly enhance the nucleophilicity of the ring for the subsequent electrophilic attack by the sulfur species.[5]

-

Why DMDS? Dimethyl disulfide serves as an electrophilic source of the "-SCH₃" group. The reaction proceeds via nucleophilic attack of the activated aromatic ring on one of the sulfur atoms of DMDS.

-

Why reflux? The thiolation of the aromatic ring requires significant activation energy, and heating to reflux provides the necessary thermal energy to drive the reaction to completion in a reasonable timeframe.

// Nodes Start [label="4-Methoxyphenol in Toluene", shape=ellipse, fillcolor="#FBBC05"]; Base [label="Add NaH @ 0°C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Phenoxide [label="Sodium 4-methoxyphenoxide Intermediate"]; DMDS [label="Add DMDS @ RT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reflux [label="Heat to Reflux (12-18h)"]; Workup [label="Aqueous Workup (NH4Cl) & Extraction"]; Purify [label="Column Chromatography"]; Product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Base [label="Deprotonation"]; Base -> Phenoxide; Phenoxide -> DMDS [label="Thiolation"]; DMDS -> Reflux; Reflux -> Workup; Workup -> Purify; Purify -> Product; } endom Caption: Workflow for the synthesis of this compound.

Core Reaction Mechanisms

Electrophilic Aromatic Substitution (EAS)

The high electron density of the aromatic ring makes it highly susceptible to EAS reactions such as halogenation, nitration, and Friedel-Crafts acylation.[6] The critical aspect of these reactions is regioselectivity, which is determined by the directing effects of the existing substituents.

Analysis of Directing Effects:

-

All three substituents (-OH, -OCH₃, -SCH₃) are ortho, para-directors.[7]

-

The positions are numbered C1 (hydroxyl), C2 (methylthio), C3, C4 (methoxy), C5, C6.

-

Position C3: ortho to -SCH₃ and meta to both -OH and -OCH₃.

-

Position C5: ortho to -OCH₃ and para to -SCH₃, but meta to -OH.

-

Position C6: ortho to -OH and meta to both -OCH₃ and -SCH₃.

The hydroxyl group is the most powerful activating group. Therefore, substitution is strongly directed to its ortho (C2, C6) and para (C4) positions. Since C2 and C4 are already substituted, the primary site for electrophilic attack is C6 . The secondary site is C5, activated by the methoxy and methylthio groups. Attack at C3 is least likely as it is not activated by the two strongest groups.

| Reaction | Predicted Major Product | Rationale |

| Bromination (Br₂, AcOH) | 6-Bromo-4-methoxy-2-methylthiophenol | The powerful -OH group directs the electrophile to the vacant ortho position (C6). |

| Nitration (HNO₃, H₂SO₄) | 6-Nitro-4-methoxy-2-methylthiophenol | Similar to bromination, the nitro group is directed to C6. Milder conditions are required to prevent oxidation. |

| Friedel-Crafts Acylation (RCOCl, AlCl₃) | 6-Acyl-4-methoxy-2-methylthiophenol | Acylation occurs preferentially at the most activated position, C6. Stoichiometric AlCl₃ is needed as it complexes with the phenolic oxygen.[8] |

// Nodes Reactant [label="{this compound | + E⁺ (Electrophile)}"]; TS1 [label="Transition State 1", shape=ellipse, fillcolor="#FBBC05"]; Sigma_C6 [label="{Arenium Ion (σ-complex) | Attack at C6 | Resonance Stabilized}", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sigma_C5 [label="{Arenium Ion (σ-complex) | Attack at C5 | Less Stable}", fillcolor="#FBBC05"]; TS2 [label="Transition State 2", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="{6-E-4-Methoxy-2-methylthiophenol | Aromaticity Restored}", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Reactant -> TS1 [label="Electrophilic Attack"]; TS1 -> Sigma_C6 [label="Major Pathway (C6 Attack)"]; TS1 -> Sigma_C5 [label="Minor Pathway (C5 Attack)"]; Sigma_C6 -> TS2 [label="Deprotonation (-H⁺)"]; TS2 -> Product; } endom Caption: Energy profile for Electrophilic Aromatic Substitution (EAS).

Oxidation of the Methylthio Group

The sulfur atom in the methylthio group is in a low oxidation state (-2) and is readily oxidized. This reaction is significant in drug development, as the oxidation state of sulfur can dramatically alter a molecule's polarity, solubility, and interaction with biological targets.[3] For instance, the oxidation of a thioether to a sulfone is a key step in the synthesis of COX-2 inhibitors like Rofecoxib.[3]

Common oxidizing agents can convert the thioether to a sulfoxide and subsequently to a sulfone.

-

Thioether → Sulfoxide: Selective oxidation can be achieved using mild oxidants like hydrogen peroxide (H₂O₂) under controlled conditions or sodium periodate (NaIO₄).

-

Sulfoxide → Sulfone: Stronger oxidizing agents like potassium permanganate (KMnO₄) or excess m-chloroperoxybenzoic acid (m-CPBA) will typically oxidize the thioether directly to the sulfone.

The reaction proceeds via nucleophilic attack of the sulfur lone pair on the electrophilic oxygen of the oxidant.

// Nodes Thioether [label="Thioether\n(R-S-CH₃)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sulfoxide [label="Sulfoxide\n(R-SO-CH₃)", shape=ellipse, fillcolor="#FBBC05"]; Sulfone [label="Sulfone\n(R-SO₂-CH₃)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Thioether -> Sulfoxide [label="Mild Oxidation\n(e.g., H₂O₂)"]; Sulfoxide -> Sulfone [label="Strong Oxidation\n(e.g., m-CPBA)"]; Thioether -> Sulfone [label="Strong Oxidation\n(e.g., excess m-CPBA)"]; } endom Caption: Oxidation states of the methylthio group.

Nucleophilic Reactions at the Phenolic Oxygen

The acidic proton of the hydroxyl group can be readily removed by a base (e.g., NaOH, K₂CO₃) to form a highly nucleophilic phenoxide anion. This anion can participate in various nucleophilic substitution reactions.

-

Williamson Ether Synthesis: The phenoxide can react with alkyl halides (e.g., methyl iodide, benzyl bromide) in an Sₙ2 reaction to form an ether. This is a standard method for protecting the hydroxyl group or for synthesizing more complex aryl ethers.

-

Esterification: Reaction of the phenoxide with acyl chlorides or acid anhydrides results in the formation of a phenyl ester. This O-acylation competes with the Friedel-Crafts C-acylation. O-acylation is kinetically favored, whereas C-acylation is thermodynamically favored, especially in the presence of a Lewis acid catalyst which can promote a Fries rearrangement of the ester product.

While phenols themselves are generally unreactive towards nucleophilic aromatic substitution (SₙAr), this pathway can be enabled by metal catalysis.[9][10] However, for an electron-rich system like this compound, SₙAr is not a primary reaction pathway under standard conditions.

Directed ortho-Metalation (DoM)

A more advanced reaction is Directed ortho-Metalation (DoM), which allows for highly regioselective functionalization.[11] In this reaction, a strong organolithium base (like n-butyllithium) complexes with a heteroatom-containing directing metalation group (DMG). This complexation directs the deprotonation to the adjacent ortho position, creating a potent aryllithium nucleophile.

For this compound, both the methoxy and the deprotonated thiophenolate/phenolate groups can act as DMGs. The relative directing strength can be complex, but often the deprotonated hydroxyl (phenoxide) is a powerful DMG, directing lithiation to the C6 position.[12] The resulting aryllithium species can then be quenched with a wide variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install a new substituent with perfect regiocontrol at C6.

Applications in Drug Development

The structural features of this compound make it a valuable scaffold in medicinal chemistry.

-

Antioxidant and Anti-inflammatory Agents: Phenolic compounds are well-known radical scavengers. The methoxyphenol motif is present in numerous natural products and drug candidates with antioxidant and anti-inflammatory properties.[13]

-

Enzyme Inhibitors: The thioether moiety, particularly after oxidation to a sulfone, can act as a hydrogen bond acceptor and occupy specific pockets in enzyme active sites, as seen in COX-2 inhibitors.[3]

-

Scaffold for Privileged Structures: The hydroxylated biphenyl structure, which can be formed via dimerization of phenol derivatives, is considered a "privileged structure" that can bind to a wide variety of protein targets.[14]

Conclusion

The reactivity of this compound is a rich tapestry woven from the interplay of its three key functional groups. Its electron-rich aromatic core is primed for electrophilic substitution, with the powerful hydroxyl group dictating a strong preference for reaction at the C6 position. The thioether moiety provides a handle for oxidative modification, enabling fine-tuning of the molecule's electronic and physical properties. Finally, the phenolic hydroxyl group offers a gateway to nucleophilic reactions and serves as a powerful directing group in advanced synthetic strategies like ortho-metalation. A comprehensive grasp of these mechanistic principles is essential for any scientist seeking to leverage this versatile building block in the rational design and synthesis of complex target molecules for research, medicine, and industry.

References

-

Figuly, G. D., Loop, C. K., & Martin, J. C. (1989). Directed ortho-Lithiation of Lithium Thiophenolate. New Methodology for the Preparation of ortho-Substituted Thiophenols and Related Compounds. ChemInform, 20(18). [Link]

-

Wikipedia contributors. (2023). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Chemistry Steps. (n.d.). Reactions of Phenols. Chemistry Steps. [Link]

-

Wang, D., et al. (2024). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Accounts of Chemical Research. [Link]

-

Velázquez, A. M., et al. (2007). Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. Molbank, 2007(3), M547. [Link]

-

ResearchGate. (n.d.). The catalytic oxidation of 4-(methylthio)phenol. ResearchGate. [Link]

-

Mbianda, X. Y., et al. (2019). Mechanism of Biocatalytic Friedel–Crafts Acylation by Acyltransferase from Pseudomonas protegens. ACS Catalysis, 9(12), 11494–11504. [Link]

-

Chemistry LibreTexts. (2015). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Hunt, I. (n.d.). Acylation of phenols. University of Calgary. [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Phenols. Chemistry LibreTexts. [Link]

-

Zhang, Y., et al. (2020). Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. Organic Chemistry Frontiers, 7(1), 89-94. [Link]

-

Organic Chemistry Explained. (2021). Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution. YouTube. [Link]

-

Wikipedia contributors. (2023). Directed ortho metalation. In Wikipedia, The Free Encyclopedia. [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation. Khan Academy. [Link]

-

Yuan, Z., et al. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Molecules, 23(11), 2824. [Link]

-

PrepChem. (n.d.). Synthesis of 4-methyl-2-(methylthio)-phenol. PrepChem.com. [Link]

-

Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]

-

ResearchGate. (n.d.). Synthesis of 4-Methylthiophenol. ResearchGate. [Link]

-

James, B. R., & Morris, R. H. (1980). Selective oxidation of thioethers to sulfoxides with molecular oxygen mediated by rhodium(III)-dimethylsulfoxide complexes. Journal of the Chemical Society, Chemical Communications, (19), 929-931. [Link]

-

Myers, A. G. (n.d.). Directed Ortho Metalation. Andrew G. Myers Research Group, Harvard University. [Link]

-

Narasimhan, N. S., & Mali, R. S. (1983). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 92(6), 573-587. [Link]

-

Narasimhan, N. S., & Gokhale, S. M. (1985). Mechanism of aromatic lithiation reactions--Importance of steric factors. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 94(4), 625-632. [Link]

-

Chegg. (2023). Solved Choose the best explanation of why the methoxy group... Chegg.com. [Link]

-

PubChem. (n.d.). 4-(Methylthio)phenol. National Center for Biotechnology Information. [Link]

-

The Organic Chemistry Tutor. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]

-

ResearchGate. (n.d.). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. ResearchGate. [Link]

- Google Patents. (n.d.). CN101709045A - Preparation method of thiophenol.

-

Li, Y., et al. (2021). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers, 8(1), 183-191. [Link]

-

D'Acquarica, I., et al. (2013). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Current Organic Chemistry, 17(1), 6-17. [Link]

-

ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution... ResearchGate. [Link]

-

Jorgensen, M., et al. (2017). Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions. ChemRxiv. [Link]

-

Wikipedia contributors. (2023). Methoxy group. In Wikipedia, The Free Encyclopedia. [Link]

-

University of Illinois Springfield. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. UIS. [Link]

-

NIST. (n.d.). Phenol, 4-(methylthio)-. NIST WebBook. [Link]

-

Xia, Y., et al. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Proceedings of the National Academy of Sciences, 118(39), e2110248118. [Link]

-

Sciencemadness Discussion Board. (2010). Interesting route to 4-methoxyphenol. Sciencemadness.org. [Link]

-

Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

-

Padmanabhan, P., et al. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. Future Medicinal Chemistry, 11(23), 2977-2989. [Link]

-

Sharma, P., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(5), 1185-1212. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

Safety, handling, and toxicity information for 4-Methoxy-2-methylthiophenol.

An In-depth Technical Guide to the Safety, Handling, and Toxicity of 4-Methoxy-2-methylthiophenol

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound (CAS No. 698-81-7), designed for researchers, scientists, and professionals in drug development. The guide emphasizes a proactive approach to safety, grounded in available data and expert analysis of its chemical structure to infer best practices for handling and risk mitigation.

Preamble: Navigating Data Scarcity with Scientific Rationale

Section 1: Chemical and Physical Identity

Understanding the fundamental properties of a chemical is the first step in a thorough risk assessment. These characteristics influence its behavior in the laboratory and the environment.

| Property | Value | Source(s) |

| CAS Number | 698-81-7 | [2][3][4] |

| Molecular Formula | C₈H₁₀OS | [2][4][5] |

| Molecular Weight | 154.23 g/mol | [2][4] |

| Appearance | Light yellow to yellow liquid | [2] |

| Boiling Point | 75.00°C | [2] |

| Storage Temperature | 2-8°C, stored under nitrogen | [2] |

| Synonyms | 4-Methoxy-2-methylbenzenethiol | [2] |

Caption: Figure 1: Chemical Structure of this compound.

Section 2: Hazard Assessment and GHS Classification

This compound is classified as a hazardous substance. The following Globally Harmonized System (GHS) classifications are reported, indicating its primary routes of risk.

| Hazard Class | GHS Code | Signal Word | Hazard Statement | Source(s) |

| Skin Corrosion / Irritation | H315 | Warning | Causes skin irritation | [2] |

| Serious Eye Damage / Eye Irritation | H319 | Warning | Causes serious eye irritation | [2] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation | [2] |

Expert Analysis of Hazards: The GHS classifications point to this compound being a significant irritant to all primary routes of exposure in a laboratory setting: dermal (skin), ocular (eyes), and respiratory.

-

Phenolic Moiety: Phenols are known to be skin and eye irritants. The hydroxyl group can denature proteins, leading to tissue damage. While data on the carcinogenicity of this specific molecule is absent, some substituted phenols have been shown to have carcinogenic potential in animal studies, warranting a cautious approach to long-term exposure[6].

-

Thiophenol Group: The thiol (-SH) group, while modified here as a thioether (-S-CH₃), contributes to the compound's reactivity and often its strong, unpleasant odor, a characteristic noted for similar thiophenols[7]. Thiophenols can be toxic, and while the methyl substitution may alter this profile, the potential for toxicity should not be disregarded.

-

Respiratory Irritation: The H335 classification is critical. It implies that vapors or aerosols of the compound can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation. This necessitates handling in a well-ventilated area, preferably within a chemical fume hood.

Section 3: Toxicological Profile

As previously stated, specific toxicological studies on this compound are not publicly available[1]. The toxicological assessment must therefore be inferred from its hazard classifications and the properties of related molecules.

-

Acute Toxicity: While no LD50 data exists for this compound, related substances like 4-Methoxythiophenol are classified as harmful if swallowed, in contact with skin, or if inhaled (Acute Tox. 4)[7][8][9]. It is prudent to treat this compound as having a similar potential for harm upon acute exposure.

-

Chronic Toxicity: No data is available. Given the lack of information, repeated or prolonged exposure should be minimized.

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity: There is no data available to assess these endpoints[1][7].

The absence of data is not an indication of safety. All handling procedures should be designed to minimize any potential for exposure.

Section 4: Safe Handling and Storage Protocols

A self-validating system of protocols is essential for ensuring safety. The following procedures are designed to prevent exposure at every step.

Personal Protective Equipment (PPE)

The choice of PPE is dictated by the GHS classifications. The minimum required PPE when handling this substance includes:

-

Hand Protection: Nitrile rubber gloves are recommended. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling[7][8].

-

Eye/Face Protection: Wear tight-sealing safety goggles and a face shield to protect against splashes[8][10].

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of splashing, consider chemically resistant aprons or coveralls[8][10].

-

Respiratory Protection: All handling of open containers must be performed in a certified chemical fume hood to prevent inhalation of vapors[8][11].

General Handling Workflow

The following diagram outlines the mandatory workflow for handling this compound to minimize exposure risk.

Caption: Figure 2: Safe Handling Workflow for Irritant Chemicals.

Storage Requirements

Proper storage is crucial to maintaining chemical integrity and preventing accidental release.

-

Conditions: Store in a cool, dry, well-ventilated area away from incompatible materials[8][11]. The recommended storage temperature is between 2-8°C[2].

-

Inert Atmosphere: The compound should be stored under an inert atmosphere, such as nitrogen, to prevent degradation[2][11].

-

Incompatible Materials: Avoid strong oxidizing agents and strong bases[8][12].

-

Containers: Keep containers tightly closed and clearly labeled[8][11].

Section 5: Emergency and First Aid Procedures

Rapid and correct response to an exposure or spill is critical.

First Aid Measures

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention[7][11].

-

Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention[2][11].

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation or other symptoms occur, get medical attention[7][11].

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell[8][11].

Spill Response Protocol

The following decision tree provides a logical path for responding to a spill.

Caption: Figure 3: Emergency Spill Response Decision Tree.

Step-by-Step Spill Cleanup (Small, Contained Spill):

-

Ensure PPE: Wear the full PPE described in Section 4.1.

-

Containment: Cover the spill with an inert absorbent material like vermiculite or sand[8].

-

Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontamination: Wipe the spill area with a suitable solvent (follow institutional guidelines), then wash with soap and water.

-

Disposal: Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous waste according to institutional and local regulations[11].

Section 6: Disposal Considerations

All waste containing this compound must be treated as hazardous.

-

Waste Containers: Use designated, clearly labeled, and sealed containers.

-

Regulations: Dispose of contents and containers in accordance with all local, regional, and national regulations. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety office[11][13].

References

-

Phenol, 4-methoxy-: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. [Link]

-

Safety Data Sheet - 4-Methoxythiophenol. Alfa Aesar. [Link]

-

4-Methoxy-2-methyl-2-butanethiol. PubChem, National Center for Biotechnology Information. [Link]

-

Hirose, M., et al. (1992). Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats. Cancer Science. [Link]

-

4-Methoxybenzenethiol. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | 698-81-7 [amp.chemicalbook.com]

- 3. This compound | 698-81-7 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 698-81-7|this compound|Hangzhou KieRay Chem Co.,Ltd [kieraychem.com]

- 6. Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.ie [fishersci.ie]

- 8. fishersci.com [fishersci.com]

- 9. 4-Methoxybenzenethiol | C7H8OS | CID 12765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to 4-Methoxy-2-methylthiophenol for the Research and Pharmaceutical Sectors

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-2-methylthiophenol (CAS No. 698-81-7), a specialty chemical intermediate of interest to researchers in organic synthesis and drug development. This document details the commercial availability of the compound, outlining key suppliers and their typical product specifications. It further establishes a framework for quality control and analytical assessment, providing field-proven methodologies for purity determination. While direct applications in marketed pharmaceuticals are not extensively documented, this guide explores the compound's potential as a synthetic building block based on the reactivity of its functional groups. Best practices for procurement, safe handling, and storage are also delineated to ensure laboratory safety and material integrity. This guide is intended to be a critical resource for scientists and procurement specialists, enabling informed decisions in the sourcing and application of this compound.

Introduction to this compound

This compound, with the Chemical Abstracts Service (CAS) number 698-81-7, is an aromatic organosulfur compound. Its structure features a phenol ring substituted with a methoxy group at the 4-position and a methylthio group at the 2-position. This unique arrangement of functional groups—a nucleophilic thiol, an electron-donating methoxy group, and a sterically influential methyl group—makes it a potentially versatile intermediate in organic synthesis.

The presence of the thiol (-SH) group offers a reactive site for various transformations, including alkylation, arylation, and oxidation, while the methoxy (-OCH₃) group can influence the reactivity and solubility of the molecule and its derivatives. Professionals in drug discovery and process development may find this compound valuable for introducing a substituted thiophenol moiety into more complex molecules, a common strategy in medicinal chemistry to modulate biological activity and pharmacokinetic properties.

Chemical Structure and Properties:

-

IUPAC Name: 4-Methoxy-2-(methylthio)phenol

-

CAS Number: 698-81-7

-

Molecular Formula: C₈H₁₀OS

-

Molecular Weight: 154.23 g/mol

Commercial Availability and Supplier Landscape

This compound is available from a range of commercial chemical suppliers, catering primarily to the research and development market. Availability spans from small, lab-scale quantities to semi-bulk orders. Purity levels are typically offered at ≥95%, with higher purity grades also available from select vendors. When sourcing this material, it is imperative to verify the CAS number (698-81-7) to avoid confusion with structurally similar isomers.

Below is a comparative table of representative suppliers. Note that availability, purity, and lead times are subject to change and should be confirmed directly with the supplier.

| Supplier | Reported Purity | Available Quantities | Notes |

| Santa Cruz Biotechnology | Research Grade | Gram scale | Focus on biochemicals for research. |

| Hangzhou KieRay Chem Co., Ltd. | ≥99% | Kilogram to Metric Ton | Manufacturer and supplier of fine chemicals and pharmaceutical intermediates.[1] |

| ChemScene | ≥95% | Milligram to Gram scale | Supplier of building blocks and screening compounds for drug discovery.[2] |

| Guidechem (Marketplace) | Varies by listing | Varies | A B2B platform listing multiple Chinese suppliers. |

| ChemicalBook (Marketplace) | Varies by listing | Varies | An online database and marketplace for chemicals.[3] |

Quality Control and Analytical Verification

For researchers and drug development professionals, ensuring the quality and purity of starting materials is a critical, non-negotiable step. A thorough analytical verification of this compound is essential to the integrity of experimental outcomes. While supplier-specific Certificates of Analysis (CoA) provide initial data, independent verification is a cornerstone of good scientific practice.

Typical Specifications and Impurity Profile

A standard Certificate of Analysis for high-purity this compound should include the following parameters:

-

Appearance: White to off-white or pale yellow solid/powder.

-

Purity (by GC or HPLC): ≥98%

-

Identity (by ¹H NMR and MS): Conforms to structure.

-

Water Content (by Karl Fischer): ≤0.5%

-

Residual Solvents: As per ICH guidelines, if applicable.

Potential impurities may arise from the synthetic route. For instance, if the synthesis involves the methylation of a dithiol precursor, unreacted starting material or over-methylated byproducts could be present.

Recommended Analytical Workflows

A robust quality control workflow is crucial for validating the identity and purity of this compound. The following diagram outlines a recommended process for incoming material qualification.

Caption: Recommended QC workflow for incoming this compound.

Detailed Protocol: Purity Determination by Gas Chromatography (GC)

This protocol is based on established methods for analyzing structurally similar phenolic compounds and serves as a validated starting point for method development.[4]

Objective: To determine the purity of this compound using gas chromatography with flame ionization detection (GC-FID).

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Autosampler and data acquisition software.

Reagents and Materials:

-

This compound sample.

-

High-purity solvent for dissolution (e.g., Dichloromethane or Ethyl Acetate, HPLC grade).

Procedure:

-

Standard Preparation:

-

Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with the chosen solvent to achieve a concentration of ~1 mg/mL.

-

-

Sample Preparation:

-

Prepare the sample to be tested in the same manner as the standard, at a concentration of ~1 mg/mL.

-

-

GC Conditions:

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Carrier Gas: Helium, constant flow at 1.0 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Detector Temperature: 300 °C

-

-

Analysis:

-

Inject the standard solution to determine the retention time and response factor.

-

Inject the sample solution.

-

Identify the peak for this compound based on the retention time of the standard.

-

-

Calculation:

-

Calculate the purity of the sample using the area percent method, assuming all components have a similar response factor.

-

Purity (%) = (Area of the main peak / Total area of all peaks) x 100.

-

System Suitability:

-